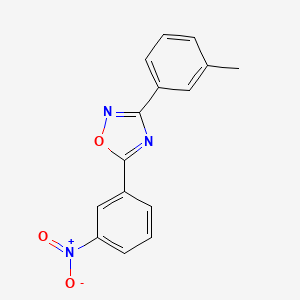

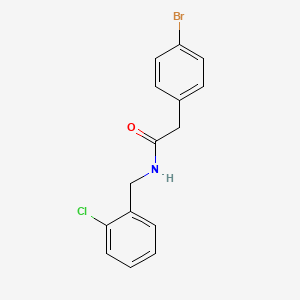

N-(3-chloro-4-methoxyphenyl)-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-(3-chloro-4-methoxyphenyl)-3,5-dimethoxybenzamide" is a chemical compound with potential interest in various fields of chemistry and pharmacology. While direct research on this specific compound is scarce, studies on similar benzamide derivatives and their synthesis, structural analysis, and chemical properties offer valuable insights.

Synthesis Analysis

The synthesis of benzamide derivatives, including those with methoxy and chloro substitutions, generally involves acylation reactions of corresponding phenols or aminophenols with acyl chlorides or carboxylic acids in suitable solvents such as tetrahydrofuran (THF) (Karabulut et al., 2014). These reactions are often followed by characterization using NMR, elemental analysis, and sometimes X-ray crystallography for molecular structure determination.

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. Single crystal X-ray diffraction and DFT calculations have been utilized to evaluate the influence of intermolecular interactions on the molecular geometry of these compounds. These studies show that while crystal packing and dimerization have minor effects on bond lengths and angles, they significantly influence dihedral angles and the rotational conformation of aromatic rings, which could be relevant for "this compound" as well (Karabulut et al., 2014).

Mécanisme D'action

Target of Action

The primary target of N-(3-chloro-4-methoxyphenyl)-3,5-dimethoxybenzamide is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.

Mode of Action

This interaction could potentially alter the signaling pathways associated with the receptor, resulting in various cellular responses .

Pharmacokinetics

Information regarding its bioavailability, half-life, clearance, and route of elimination is currently unavailable .

Result of Action

The molecular and cellular effects of this compound’s action are not fully known. Given its target, it may influence cellular processes such as migration, adhesion, and differentiation. More research is needed to confirm these effects and understand the compound’s overall impact on cellular function .

Propriétés

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4/c1-20-12-6-10(7-13(9-12)21-2)16(19)18-11-4-5-15(22-3)14(17)8-11/h4-9H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESPLXWZZZYHST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

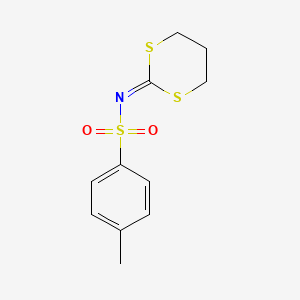

![N-(4-methylphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B5781655.png)

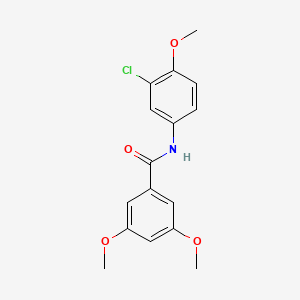

![N-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5781712.png)

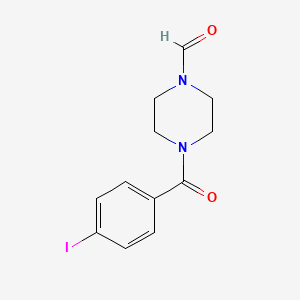

![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B5781741.png)